

UM-164: A Technical Guide to its Chemical Structure, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: UM-164

Cat. No.: B1682698

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Introduction

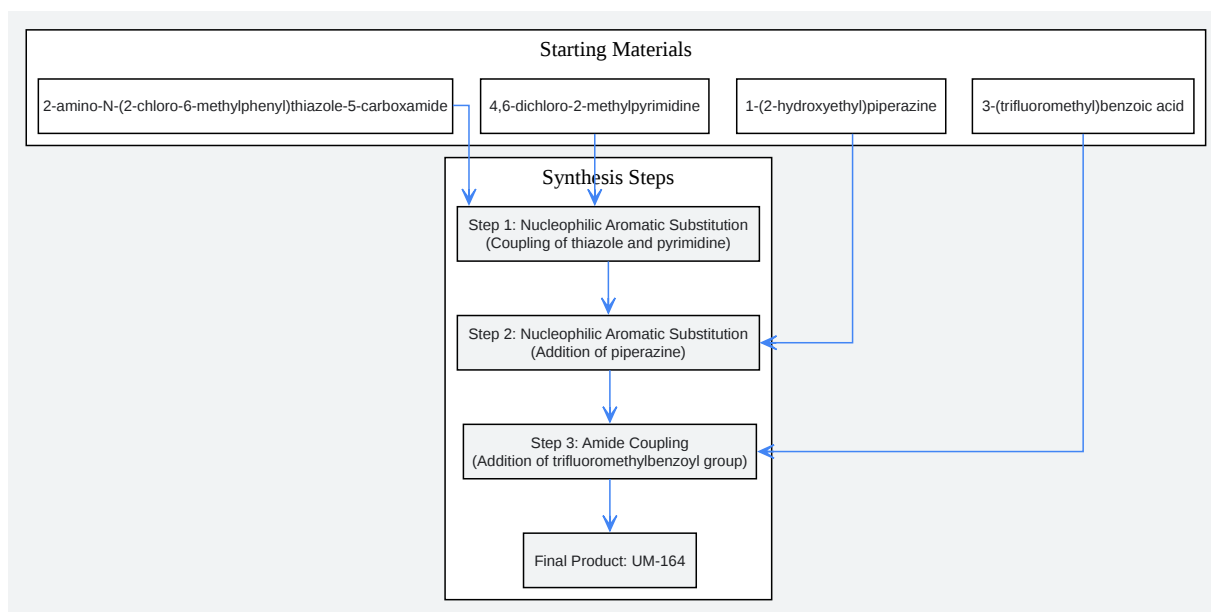
UM-164 is a potent, dual-targeted small molecule inhibitor with significant therapeutic potential, particularly in the context of aggressive cancers such as triple-negative breast cancer (TNBC) and glioma.[1][2] Developed as a dasatinib analogue, **UM-164** distinguishes itself by binding to the inactive "DFG-out" conformation of its target kinases, a mechanism that can lead to improved pharmacological outcomes by modulating both the catalytic and non-catalytic functions of the kinases.[2][3] This technical guide provides a comprehensive overview of the chemical structure, a plausible synthesis route, quantitative biological data, and detailed experimental protocols for the evaluation of **UM-164**.

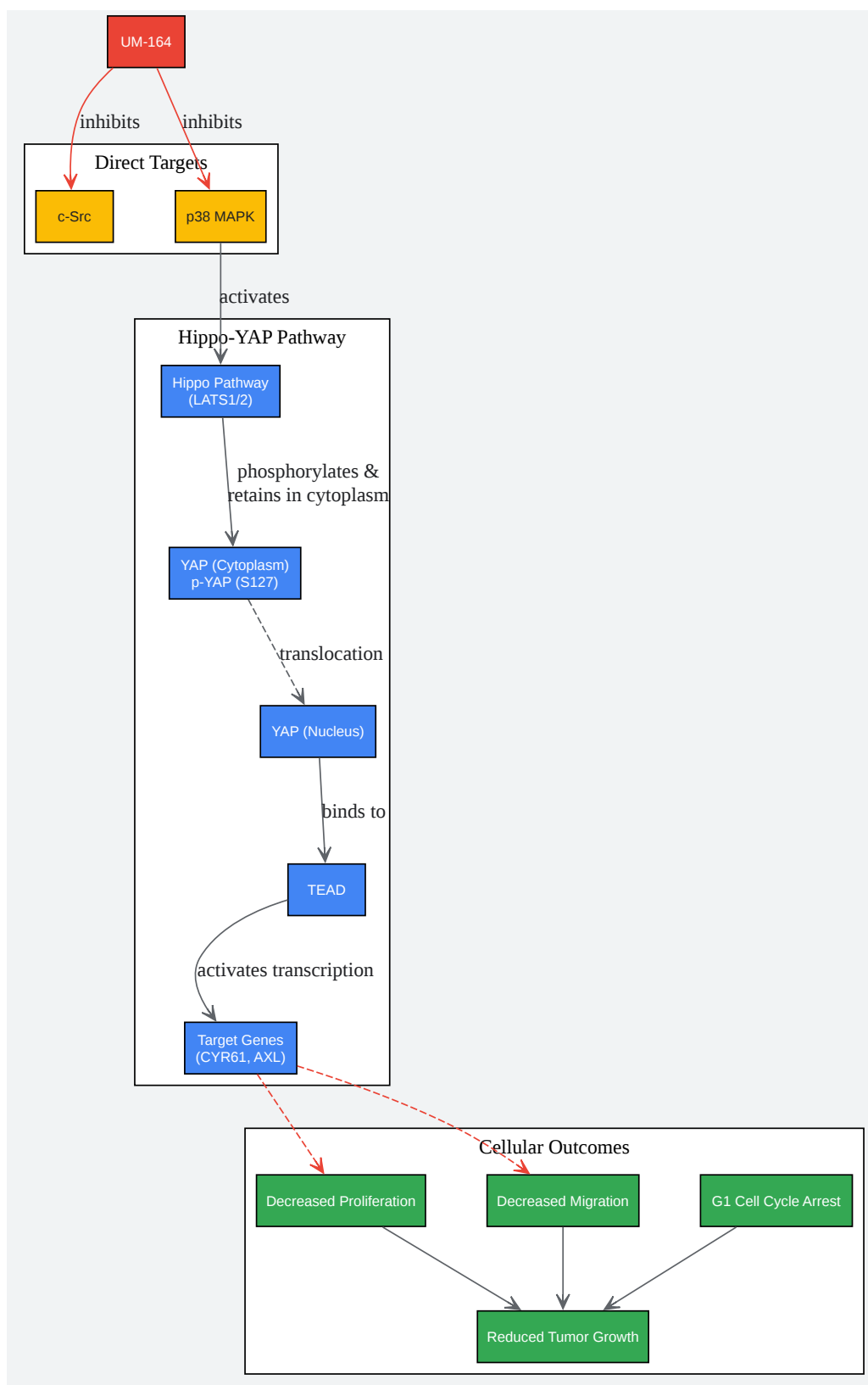
Chemical Structure and Properties

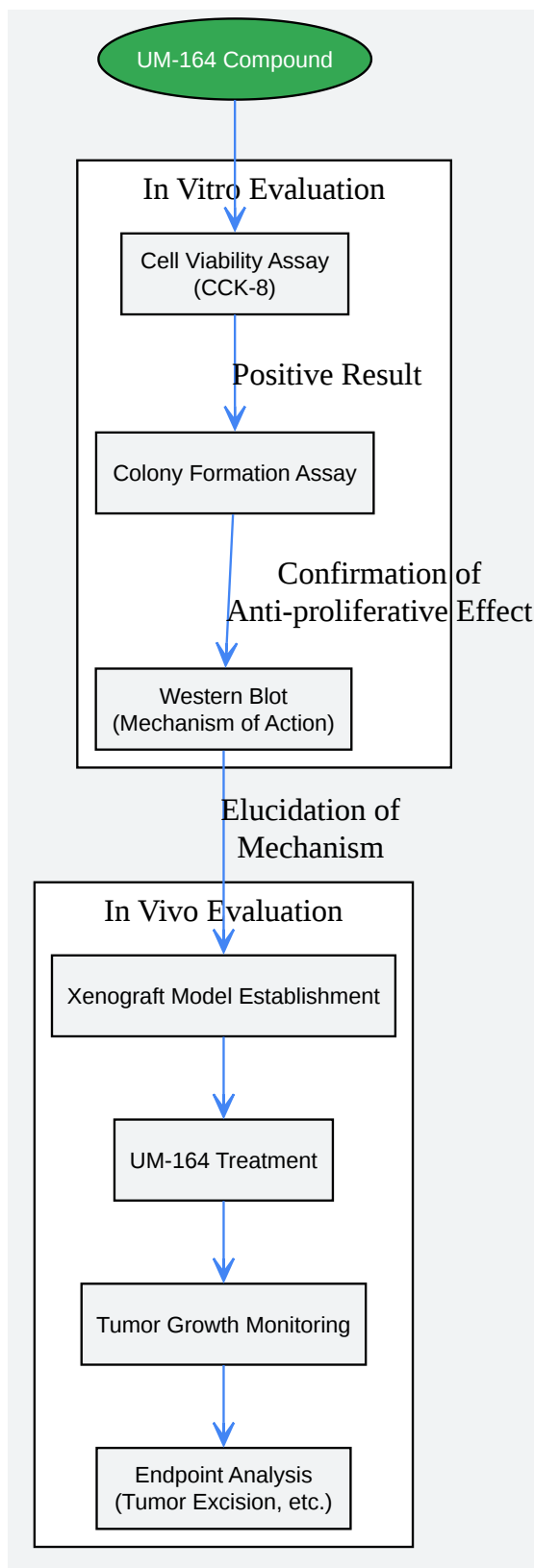
UM-164 is a complex molecule featuring a central thiazole carboxamide core, which is characteristic of many kinase inhibitors. Its structure is elaborated with a 2-methylpyrimidine group bearing a hydroxyethyl piperazine moiety, and a substituted phenyl ring with a distinctive trifluoromethylbenzoyl amide group.[1] This latter group is crucial for its unique binding mode to the inactive kinase conformation.[3]

- IUPAC Name: 2-[[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-N-[2-methyl-5-[[3-(trifluoromethyl)benzoyl]amino]phenyl]-1,3-thiazole-5-carboxamide][1]

- Molecular Formula: $C_{30}H_{31}F_3N_8O_3S$ [1]
- Molecular Weight: 640.68 g/mol [1]
- SMILES: CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)NC(=O)C3=CN=C(S3)NC4=CC(=NC(=N4)C)N5CCN(CC5)CCO [1]







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- To cite this document: BenchChem. [UM-164: A Technical Guide to its Chemical Structure, Synthesis, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682698#um-164-chemical-structure-and-synthesis]

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